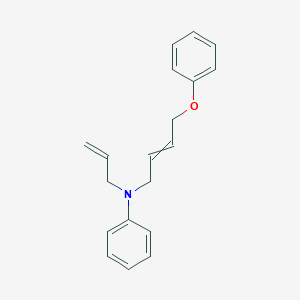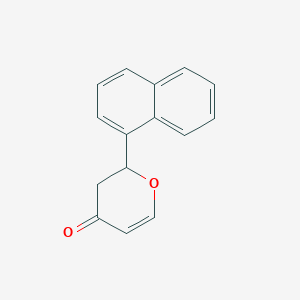
2-(Naphthalen-1-yl)-2,3-dihydro-4H-pyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Naphthalen-1-yl)-2,3-dihydro-4H-pyran-4-one is an organic compound that features a naphthalene ring fused to a dihydropyranone structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Naphthalen-1-yl)-2,3-dihydro-4H-pyran-4-one typically involves the reaction of naphthalene derivatives with suitable reagents under controlled conditions. One common method involves the cyclization of naphthalene derivatives with aldehydes or ketones in the presence of acid catalysts . The reaction conditions often include moderate temperatures and specific solvents to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-(Naphthalen-1-yl)-2,3-dihydro-4H-pyran-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the compound into dihydro derivatives with altered chemical properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions include naphthoquinones, dihydronaphthalenes, and various substituted naphthalene derivatives .
Scientific Research Applications
2-(Naphthalen-1-yl)-2,3-dihydro-4H-pyran-4-one has diverse applications in scientific research:
Mechanism of Action
Comparison with Other Similar Compounds: 2-(Naphthalen-1-yl)-2,3-dihydro-4H-pyran-4-one can be compared with other naphthalene derivatives such as naphthoquinones and dihydronaphthalenes. Its unique structure imparts distinct chemical and biological properties .
Comparison with Similar Compounds
- Naphthoquinone
- Dihydronaphthalene
- Naphthylacetic acid
- Naphthylamine
Conclusion
2-(Naphthalen-1-yl)-2,3-dihydro-4H-pyran-4-one is a compound of significant interest due to its unique chemical structure and diverse applications. Its synthesis, chemical reactions, and potential in scientific research make it a valuable compound in various fields.
Properties
CAS No. |
871918-59-1 |
|---|---|
Molecular Formula |
C15H12O2 |
Molecular Weight |
224.25 g/mol |
IUPAC Name |
2-naphthalen-1-yl-2,3-dihydropyran-4-one |
InChI |
InChI=1S/C15H12O2/c16-12-8-9-17-15(10-12)14-7-3-5-11-4-1-2-6-13(11)14/h1-9,15H,10H2 |
InChI Key |
VSSCOMPJVNFZIE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC=CC1=O)C2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


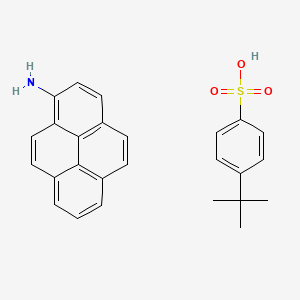

![Acetamide, N-[(1S,2S)-1-[(3,5-difluorophenyl)methyl]-2-[(3R,5S,6R)-6-(2,2-dimethylpropoxy)-5-methyl-3-morpholinyl]-2-hydroxyethyl]-, (HCl salt)](/img/structure/B12603754.png)
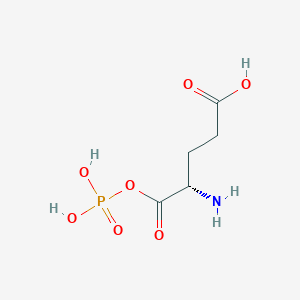
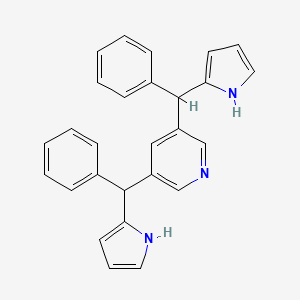
![1-[Azido(phenyl)methyl]-3,5-bis(trifluoromethyl)benzene](/img/structure/B12603765.png)
![(10Z)-3,8,19-triazatetracyclo[10.7.0.02,7.013,18]nonadeca-1(12),2(7),3,5,8,10,13,15,17-nonaene](/img/structure/B12603787.png)

![Methanone, [sulfonylbis(4,5-dihydro-1H-pyrazole-4,3-diyl)]bis[phenyl-](/img/structure/B12603802.png)
![{4-[2-(4-Methoxyphenyl)ethyl]piperazin-1-yl}(pyrrolidin-1-yl)methanone](/img/structure/B12603807.png)
![6-Ethyl-N-{2-[(propan-2-yl)oxy]phenyl}thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12603813.png)
![tert-Butyl(dimethyl){[(3R)-tridec-1-yn-3-yl]oxy}silane](/img/structure/B12603829.png)
![[5-(4-Methoxyphenyl)thiophen-3-yl]acetonitrile](/img/structure/B12603836.png)
